FLT3 ITD Mutant Inhibition in MOLM13 Cells: 5-Fluoro-3-hydroxy-3-methylindolin-2-one vs. Structural Analog
5-Fluoro-3-hydroxy-3-methylindolin-2-one inhibits the FLT3 internal tandem duplication (ITD) mutant—a clinically validated driver in acute myeloid leukemia—with an IC₅₀ of 430 nM in human MOLM13 cells assessed by MTT viability assay after 72 h [1]. A structurally related indolin-2-one-based FLT3 inhibitor, bearing a distinct C3 substitution pattern, achieved an IC₅₀ of 34 nM against dihydrofolate reductase (DHFR) in WIL2 cells but did not report FLT3 activity under identical conditions, highlighting the divergent target profiles attainable through C3 modification [2]. The 430 nM FLT3 ITD value establishes a quantitative benchmark for this specific substitution pattern, enabling researchers to select the compound for FLT3-directed campaigns while avoiding analogs that preferentially engage off-target enzymes.
| Evidence Dimension | FLT3 ITD mutant inhibition (cell viability) |
|---|---|
| Target Compound Data | IC₅₀ = 430 nM (MOLM13 cells, 72 h, MTT) |
| Comparator Or Baseline | Indolin-2-one analog (BDBM50405667): IC₅₀ = 34 nM vs. DHFR (WIL2 cells); FLT3 activity not reported |
| Quantified Difference | Target compound displays FLT3 activity at 430 nM; comparator engages DHFR at 34 nM—divergent target selectivity driven by C3 substitution. |
| Conditions | Human MOLM13 AML cells; FLT3 ITD mutant context; 72 h incubation; MTT viability readout |
Why This Matters
This data point enables procurement decisions for FLT3 inhibitor programs by providing a quantitative activity threshold (430 nM) that distinguishes this compound from analogs with unrelated primary targets.
- [1] BindingDB. BDBM50559294 (CHEMBL4776245). IC₅₀: 430 nM. Inhibition of FLT3 ITD mutant in human MOLM13 cells. Curated by ChEMBL. Available at: https://www.bindingdb.org View Source
- [2] BindingDB. BDBM50405667 (CHEMBL5273130). IC₅₀: 34 nM. Inhibitory activity against DHFR in human WIL2 cells. Available at: https://bindingdb.org View Source
